![molecular formula C10H15FN3O15P3 B155376 [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate CAS No. 740790-94-7](/img/structure/B155376.png)
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
概要
説明
Favipiravir-RTP, also known as favipiravir ribonucleoside triphosphate, is the active form of the antiviral drug favipiravir. Favipiravir was initially developed by Toyama Chemical Co., Ltd. in Japan for the treatment of resistant influenza strains. It has since shown potential against a variety of RNA viruses, including Ebola, Lassa, and SARS-CoV-2 .
科学的研究の応用
Favipiravir-RTP has a wide range of scientific research applications:
Biology: Favipiravir-RTP is studied for its effects on viral replication and transcription in various RNA viruses
Medicine: It has been investigated for the treatment of influenza, Ebola, Lassa fever, and COVID-19 .
Industry: Favipiravir-RTP is used in the development of antiviral drugs and therapeutic strategies
作用機序
Favipiravir-RTP exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral RNA replication . Upon cellular uptake, favipiravir is converted to its active form, favipiravir-RTP, through ribosylation and phosphorylation . Favipiravir-RTP competes with natural nucleotides, incorporating into the viral RNA and causing lethal mutagenesis, thereby preventing viral replication .
生化学分析
Biochemical Properties
T-705RTP plays a crucial role in biochemical reactions, particularly in the context of viral replication. It interacts with the RdRp of the influenza virus, selectively inhibiting its function . This interaction is competitive, with T-705RTP mimicking the structure of natural purine nucleotides .
Cellular Effects
T-705RTP has profound effects on various types of cells and cellular processes. It inhibits influenza viral RNA synthesis in cells like Madin-Darby canine kidney (MDCK) cells . This influence on cell function extends to impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of T-705RTP involves its conversion from favipiravir by intracellular enzymes . Once converted, T-705RTP acts as a specific inhibitor of influenza virus RNA polymerase . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of T-705RTP change over time. It targets an early to middle stage of the viral replication cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
T-705RTP is involved in metabolic pathways related to viral replication. It is converted from favipiravir by cellular kinases
Transport and Distribution
Upon entry into the cell, enzymes convert favipiravir into T-705RTP
準備方法
Favipiravir is synthesized through several routes, with one of the most economical and scalable methods starting from 3-aminopyrazine-2-carboxylic acid . The process involves the following steps:
Chlorination: 3-aminopyrazine-2-carboxylic acid is chlorinated to form 3,6-dichloropyrazine-2-carbonitrile.
Fluorination: The dichloro compound undergoes nucleophilic fluorination.
Hydroxylation: The fluorinated compound is hydroxylated.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to form favipiravir
Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. The process described above achieves a yield of 43% with greater than 99% purity without chromatographic purification .
化学反応の分析
Favipiravir-RTP undergoes several types of chemical reactions:
Oxidation: Favipiravir can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert favipiravir back to its precursor forms.
Substitution: Favipiravir undergoes nucleophilic substitution reactions, particularly during its synthesis
Common reagents and conditions used in these reactions include chlorinating agents, fluorinating agents, and hydrolyzing agents. Major products formed from these reactions include intermediates like 3,6-dichloropyrazine-2-carbonitrile and the final product, favipiravir .
類似化合物との比較
Favipiravir-RTP is unique among nucleoside analogs due to its broad-spectrum antiviral activity and specific mechanism of action. Similar compounds include:
Remdesivir: Another nucleoside analog that inhibits RdRp but has a different molecular structure and activation pathway.
Molnupiravir: A nucleoside analog with a similar mechanism of action but different chemical properties.
Ribavirin: An older antiviral drug that also targets RdRp but has a broader range of side effects.
Favipiravir-RTP stands out due to its high efficacy against a wide range of RNA viruses and its relatively low toxicity profile .
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN3O15P3/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21)/t3-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPXXBDUCDZDA-KAFVXXCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN3O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
740790-94-7 | |
| Record name | Favipiravir riboside triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740790947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAVIPIRAVIR RIBOSIDE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0JG9C0OQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Favipiravir-RTP and what is its mechanism of action against influenza virus?
A1: Favipiravir-RTP, also known as T-705RTP or [[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate], is the active form of the antiviral drug Favipiravir (T-705). It acts as a selective inhibitor of the RNA-dependent RNA polymerase (RdRp) in influenza viruses. [] After entering the cell, Favipiravir is metabolized into Favipiravir-RTP. This active form then competes with purine nucleoside triphosphates, primarily ATP and GTP, for binding to the RdRp. [, ] Once incorporated into the growing RNA chain, it acts as a chain terminator, effectively halting viral RNA synthesis. [, ]
Q2: How does the structure of Favipiravir-RTP contribute to its activity?
A2: While specific structural characterization data (molecular formula, weight, spectroscopic data) isn't provided in the provided research, computational studies suggest that the frontier orbitals of Favipiravir-RTP closely resemble those of Cytidine Triphosphate (CTP). [, ] This similarity likely enables Favipiravir-RTP to mimic CTP and bind to the RdRp active site, interfering with viral RNA synthesis. [, ] Further research on Structure-Activity Relationships (SAR) would provide more detailed insights into the specific structural features crucial for its activity and selectivity.
Q3: What is the evidence for Favipiravir-RTP's inhibitory effect on influenza virus RNA polymerase?
A3: Multiple studies using enzyme kinetics and primer extension assays confirm Favipiravir-RTP's inhibitory action on influenza virus RNA polymerase. Lineweaver-Burk plot analysis revealed that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP by the viral RdRp, indicating it occupies the same binding site as these nucleotides. [] Moreover, primer extension assays demonstrated that a single incorporation of Favipiravir-RTP into the nascent RNA strand is sufficient to halt further nucleotide addition, effectively terminating RNA synthesis. []
Q4: Beyond influenza, does Favipiravir-RTP show activity against other viruses?
A4: Research suggests that Favipiravir, and by extension Favipiravir-RTP, exhibits a broad spectrum of antiviral activity. In vitro studies have shown efficacy against a range of RNA viruses, including arenaviruses, bunyaviruses, and filoviruses. [, ] Notably, Favipiravir is currently under investigation for its potential against SARS-CoV-2, the virus responsible for COVID-19. [, , , , , ]
Q5: How do researchers study the binding of Favipiravir-RTP to its target?
A5: Advanced techniques like cryo-electron microscopy (cryo-EM) are employed to visualize the interaction between Favipiravir-RTP and SARS-CoV-2 RdRp at a molecular level. [] These studies provide high-resolution structural information about the drug-target complex, revealing the precise binding mode of Favipiravir-RTP within the RdRp active site. [] Additionally, computational chemistry techniques, including molecular docking, MM-GBSA, and molecular dynamics (MD) simulations, are used to predict and analyze the binding affinity and interactions of Favipiravir-RTP with viral RdRp. [, ]
Q6: What are the challenges in developing Favipiravir as a therapeutic agent?
A6: While Favipiravir holds promise as a broad-spectrum antiviral, its development faces challenges. One significant hurdle is its relatively weak incorporation into the RNA primer strand, leading to a lower potency compared to other antiviral nucleotides. [] Additionally, its efficacy may vary depending on the efficiency of its metabolic activation into Favipiravir-RTP in different cell types. [] Addressing these limitations, potentially through formulation strategies or development of analogs with improved properties, is crucial for maximizing its therapeutic potential.
Q7: What are the potential future directions for Favipiravir-RTP research?
A7: Ongoing research focuses on optimizing Favipiravir-RTP's efficacy and overcoming limitations. This includes investigating drug delivery systems to enhance its targeting to specific tissues and improve bioavailability. [] Developing biomarkers to predict treatment response and monitor potential adverse effects is also crucial. [] Additionally, understanding the potential for viral resistance development and exploring combination therapies to combat this will be critical for its long-term success. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



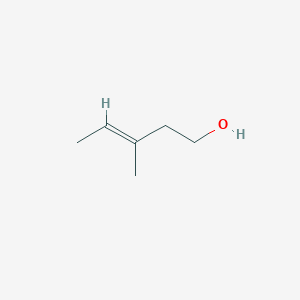

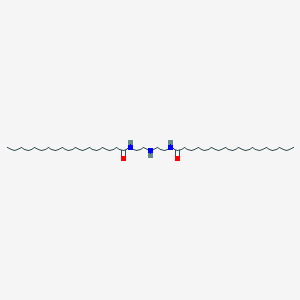

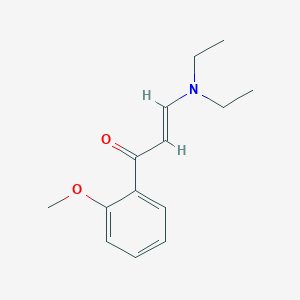
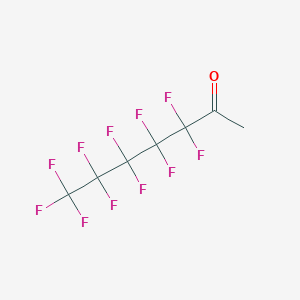
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
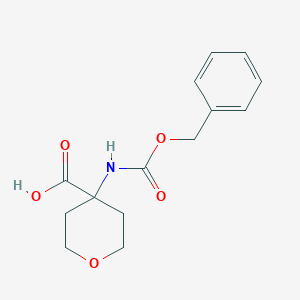

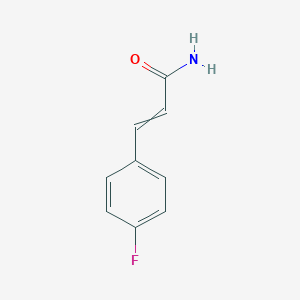
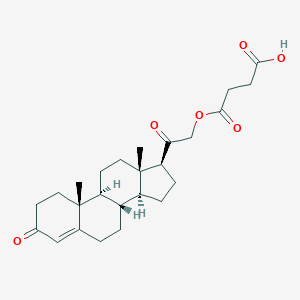
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)